molecular formula C42H64N2O12 B1670914 2,2'-(((Ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((2-(2-(octyloxy)ethoxy)-2-oxoethyl)azanediyl))diacetic acid CAS No. 222315-88-0

2,2'-(((Ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((2-(2-(octyloxy)ethoxy)-2-oxoethyl)azanediyl))diacetic acid

Cat. No. B1670914
M. Wt: 789 g/mol
InChI Key: FTGBVHPWUIHWRH-UHFFFAOYSA-N
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Description

DP-b 99, also known as DP-b-99;  DP-BAPTA-99;  DPb-99;  DPBAPTA-99, is a chelating agent potentially for the treatment of acute pancreatitis.

Scientific Research Applications

Molecular Design for Selective Metal Extraction

A study focused on the molecular design of acyclic polyether dicarboxylic acids, possessing pseudo-18-crown-6 frameworks, for selective lead(II) extraction. This research synthesized compounds for the purpose of enhancing Pb(II)/Cu(II) selectivity in extraction processes, highlighting the compound's potential in environmental cleanup and metal recovery from waste sources (Hayashita et al., 1999).

Development of Sensors for Metal Ions

Another study utilized a synthesized molecular receptor based on a similar compound structure for developing new colorimetric and electrochemical sensors for metal ion complexation, particularly mercury ions. This research demonstrates the compound's applicability in creating sensors that can detect and measure the presence of specific metal ions in various samples, with implications for environmental monitoring and health (Buica et al., 2018).

Monitoring of Mn(2+) Ions

Research into the development of Mn(2+) ion-selective sensors used derivatives of this compound to fabricate coated pyrolytic graphite electrodes. This study highlights the compound's role in enhancing sensor sensitivity and selectivity towards Mn(2+) ions, offering potential applications in various industrial and environmental monitoring contexts (Sahani et al., 2015).

Fluorescent Probe for Zinc(II) and Cell Imaging

A vanillinyl Schiff base derivative of the compound showed exceptional fluorescent zinc sensing properties, proving useful for zinc bioimaging. This application underscores the compound's utility in biological research, particularly in studying zinc's role within biological systems and its implications for health and disease (Bhanja et al., 2015).

Coordination Polymers and Material Science Applications

The compound's structure has been utilized in synthesizing novel bis ligands for coordination polymers with metals such as Cu, Co, Ni, Mn, and Zn. These materials have been studied for their magnetic properties, molecular weight, and potential antibacterial and antifungal activities, suggesting a wide range of applications in material science and biomedical research (Shukla et al., 2012).

properties

IUPAC Name

2-[2-[2-[2-[carboxymethyl-[2-(2-octoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octoxyethoxy)-2-oxoethyl]anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H64N2O12/c1-3-5-7-9-11-17-23-51-25-27-55-41(49)33-43(31-39(45)46)35-19-13-15-21-37(35)53-29-30-54-38-22-16-14-20-36(38)44(32-40(47)48)34-42(50)56-28-26-52-24-18-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-34H2,1-2H3,(H,45,46)(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGBVHPWUIHWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCCOC(=O)CN(CC(=O)O)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)OCCOCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H64N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187908
Record name DP-b 99
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

789.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

DP-b99 is a discovery product, rationally designed using D-Pharm’s proprietary technology, Membrane Active Chelators (MAC). Considerable evidence suggests that redistribution of metal ions and disturbances in metal ion homeostasis are key components in the cascade of events underlying cell damage in stroke. In the first hours post-stroke ion disturbances cause excitatory cell damage and in the days and weeks following they contribute to edema, inflammation and cell death. DP-b99 is a novel approach to neuroprotection based on selective modulation of calcium, zinc, copper and iron homeostasis in the vicinity of cell membranes.
Record name DP-b99
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

DP-b99

CAS RN

222315-88-0
Record name DP-b99
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222315880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DP-b 99
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DP-B99 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDX7IXK9CU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-(((Ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((2-(2-(octyloxy)ethoxy)-2-oxoethyl)azanediyl))diacetic acid
Reactant of Route 2
Reactant of Route 2
2,2'-(((Ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((2-(2-(octyloxy)ethoxy)-2-oxoethyl)azanediyl))diacetic acid
Reactant of Route 3
Reactant of Route 3
2,2'-(((Ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((2-(2-(octyloxy)ethoxy)-2-oxoethyl)azanediyl))diacetic acid
Reactant of Route 4
2,2'-(((Ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((2-(2-(octyloxy)ethoxy)-2-oxoethyl)azanediyl))diacetic acid
Reactant of Route 5
2,2'-(((Ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((2-(2-(octyloxy)ethoxy)-2-oxoethyl)azanediyl))diacetic acid
Reactant of Route 6
2,2'-(((Ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((2-(2-(octyloxy)ethoxy)-2-oxoethyl)azanediyl))diacetic acid

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